molecular formula C8H6BrFO3 B1523313 2-Bromo-4-fluoro-5-methoxybenzoic acid CAS No. 1007455-21-1

2-Bromo-4-fluoro-5-methoxybenzoic acid

Cat. No.: B1523313
CAS No.: 1007455-21-1
M. Wt: 249.03 g/mol
InChI Key: HECJSMILDFGZPA-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methoxybenzoic acid typically involves the bromination and fluorination of a methoxy-substituted benzoic acid precursor. One common method includes:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, optimized for yield and purity. These processes often use continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Coupling Products: Biaryl compounds.

    Reduction Products: Benzyl alcohol derivatives.

Scientific Research Applications

2-Bromo-4-fluoro-5-methoxybenzoic acid is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: Research into its potential as a precursor for drug development, particularly in anti-inflammatory and anticancer agents.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzoic acid
  • 2-Bromo-5-methoxybenzoic acid
  • 4-Bromo-2-fluoro-5-methylbenzoic acid

Comparison: 2-Bromo-4-fluoro-5-methoxybenzoic acid is unique due to the presence of both bromine and fluorine atoms along with a methoxy group, which imparts distinct electronic and steric properties. This combination makes it particularly useful in specific synthetic applications and research contexts, where similar compounds might not provide the same reactivity or selectivity.

Properties

IUPAC Name

2-bromo-4-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECJSMILDFGZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700771
Record name 2-Bromo-4-fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007455-21-1
Record name 2-Bromo-4-fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium permanganate (53 g, 3.4 mol) was added to a solution of 1-bromo-5-fluoro-4-methoxy-2-methylbenzene (37 g, 1.7 mol) in 75 ml of pyridine and 150 ml of water at 60° C. The solution was stirred at 60° C. degrees for 24 hours. The solution was filtered and the solids were washed with a solution of water/methanol (50:50). The filtrate was concentrated to approximately 100 ml, then acidified (pH 1) with concentrated HCl. The solid was collected by filtration and dried under vacuum to afford 2-bromo-4-fluoro-5-methoxybenzoic acid as an off white solid. MS m/z=248.9 [M+H].
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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